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An In-depth Technical Guide to 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential
In the landscape of heterocyclic chemistry, the phthalazine scaffold stands as a privileged

structure, forming the core of numerous biologically active compounds. The fusion of this

bicyclic heteroaromatic system with a carboxylic acid functionality and a phenyl substituent at a

key position gives rise to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a

molecule poised for exploration in medicinal chemistry and materials science. This technical

guide serves as a comprehensive resource for researchers, providing a detailed overview of its

chemical identity, a robust protocol for its synthesis, an expert analysis of its expected

physicochemical properties, and a guide to its characterization. While this compound is

commercially available, detailed experimental data on its properties are not widely

disseminated in peer-reviewed literature. This guide, therefore, combines established data with

predictive analysis grounded in established chemical principles to empower researchers in their

investigations of this intriguing molecule.
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Nomenclature and Identifiers
Systematic IUPAC Name: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Chemical Formula: C₁₅H₁₀N₂O₃

Molecular Weight: 266.26 g/mol

CAS Number: 57531-19-8

Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O

InChI: InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-

7-10/h1-9H,(H,19,20)

InChIKey: IDQNQFANWGYNHH-UHFFFAOYSA-N

Molecular Structure
The molecular architecture of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid is

characterized by a planar phthalazinone core, a phenyl ring, and a carboxylic acid group. The

N-phenyl substitution introduces a degree of steric hindrance that influences the conformation

of the molecule. The carboxylic acid at position 1 is crucial for its acidic properties and potential

for forming salts and esters.

Caption: 2D chemical structure of the title compound.

Synthesis Pathway and Experimental Protocol
The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid can be achieved

through the condensation of phthalonic acid with phenylhydrazine. This reaction proceeds via

the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the

phthalazinone ring system.

Reaction Scheme
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Synthetic Route

Phthalonic Acid Phenylhydrazine

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

PhthalonicAcid

Product

+ Phenylhydrazine
Ethanol/Water, 20°C, 15h

Phenylhydrazine

Click to download full resolution via product page

Caption: General synthetic scheme for the target compound.

Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related derivatives.

Materials:

Phthalonic acid (1 equivalent)

Phenylhydrazine (1 equivalent)

Ethanol (as required)

Deionized water (as required)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalonic acid in a

minimal amount of deionized water.

In a separate beaker, dissolve phenylhydrazine in ethanol.
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Slowly add the ethanolic solution of phenylhydrazine to the aqueous solution of phthalonic

acid at room temperature with continuous stirring.

Stir the reaction mixture at room temperature (approximately 20°C) for 15 hours.

Upon completion of the reaction (monitored by TLC), a precipitate should form.

Collect the precipitate by vacuum filtration.

Wash the solid with cold deionized water and then with a small amount of cold ethanol to

remove any unreacted starting materials.

Dry the product under vacuum to afford 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-
carboxylic acid as a solid.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system,

such as an ethanol/water mixture.

Physicochemical Properties: An Expert Analysis
Due to the limited availability of published experimental data, this section provides an expert

analysis of the expected physicochemical properties based on the molecular structure.
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Property Predicted Value / Expected Behavior

Melting Point

Expected to be a crystalline solid with a

relatively high melting point, likely above 200°C,

due to the rigid aromatic core and potential for

intermolecular hydrogen bonding via the

carboxylic acid group.

Solubility

Water: Sparingly soluble in water due to the

large hydrophobic phenyl and phthalazine

moieties. Solubility will increase in alkaline

aqueous solutions due to the deprotonation of

the carboxylic acid to form a more soluble

carboxylate salt. Organic Solvents: Likely

soluble in polar aprotic solvents such as DMSO

and DMF, and moderately soluble in lower

alcohols like ethanol and methanol. Poorly

soluble in nonpolar solvents like hexanes and

diethyl ether.

pKa

The pKa of the carboxylic acid is expected to be

in the range of 3-5, typical for aromatic

carboxylic acids. The electron-withdrawing

nature of the phthalazinone ring system may

slightly increase its acidity compared to benzoic

acid.

XlogP 2.4 (Predicted)

Spectroscopic Characterization: A Predictive Guide
The following is a prediction of the key spectroscopic features of 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid, which can serve as a guide for researchers in

confirming its structure.

¹H NMR Spectroscopy
Aromatic Protons (phthalazine moiety): Expect a set of multiplets in the range of δ 7.5-8.5

ppm, corresponding to the four protons on the fused benzene ring.
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Aromatic Protons (phenyl substituent): Expect a set of multiplets between δ 7.2-7.6 ppm for

the five protons of the N-phenyl group.

Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically δ

10-13 ppm. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy
Carbonyl Carbon (amide): Expected to appear in the range of δ 160-170 ppm.

Carbonyl Carbon (carboxylic acid): Expected to be in the range of δ 165-175 ppm.

Aromatic Carbons: A series of signals between δ 120-150 ppm corresponding to the carbons

of the phthalazine and phenyl rings. Quaternary carbons will have lower intensities.

Infrared (IR) Spectroscopy
O-H Stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300

cm⁻¹.

C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

C=O Stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion

peak would be observed at m/z = 266.

[M+H]⁺ Ion: In electrospray ionization (ESI) in positive mode, the protonated molecule would

be observed at m/z = 267.

[M-H]⁻ Ion: In ESI in negative mode, the deprotonated molecule would be observed at m/z =

265.

Fragmentation: Expect characteristic fragmentation patterns, including the loss of COOH

(m/z = 45) and potentially the phenyl group.
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Potential Applications and Future Directions
The phthalazine and phthalazinone cores are present in a variety of pharmacologically active

molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory

properties. The presence of a carboxylic acid group in 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid makes it an attractive starting material for the

synthesis of a library of derivatives, such as esters and amides, for drug discovery programs.

Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate

for investigation in materials science, particularly in the field of crystal engineering and

supramolecular chemistry.

Future research should focus on the experimental determination of the physicochemical

properties outlined in this guide. An X-ray crystal structure would provide invaluable information

on its solid-state conformation and packing. A thorough investigation of its biological activities is

also warranted.

To cite this document: BenchChem. ["physicochemical properties of 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346262#physicochemical-properties-of-4-oxo-3-
phenyl-3-4-dihydrophthalazine-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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